((2S,5S)-5-methylpiperazin-2-yl)methanol HCl
CAS No.:
Cat. No.: VC18818275
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O |
|---|---|
| Molecular Weight | 166.65 g/mol |
| IUPAC Name | [(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | UGGSBYLNJZDGHG-GEMLJDPKSA-N |
| Isomeric SMILES | C[C@H]1CN[C@@H](CN1)CO.Cl |
| Canonical SMILES | CC1CNC(CN1)CO.Cl |
Introduction
Structural Characteristics and Stereochemistry
The molecular framework of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride consists of a six-membered piperazine ring substituted with a hydroxymethyl group at position 2 and a methyl group at position 5. The (2S,5S) stereochemistry is pivotal to its biological interactions, as enantiomeric purity dictates binding affinity to target proteins .
Molecular Formula and Physical Properties
The compound’s molecular formula is C₆H₁₄N₂O·HCl, with a molecular weight of 166.65 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | Highly soluble in water | |
| Melting Point | Not explicitly reported | – |
| Chiral Centers | 2 (C2 and C5) | |
| Salt Form | Hydrochloride |
The hydrochloride salt stabilizes the compound under standard storage conditions, making it suitable for long-term use in laboratory settings.
Synthesis and Reaction Pathways
The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol hydrochloride involves stereoselective steps to ensure enantiomeric purity. A representative protocol from the literature proceeds as follows :
Key Synthetic Steps
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Reduction of (3S,6S)-3-Hydroxymethyl-6-methyl-piperazine-2,5-dione:
The diketopiperazine precursor undergoes borane-THF-mediated reduction at 70°C for 18 hours, selectively reducing the amide bonds to form the corresponding piperazine intermediate. -
Acidification with HCl:
The product is treated with hydrochloric acid in methanol at 70°C for 2 hours, yielding the hydrochloride salt with 100% conversion efficiency .
Reaction Mechanism
The borane-THF complex acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating hydride transfer to the adjacent carbon. This step is stereospecific, preserving the (2S,5S) configuration established in the starting material . Subsequent protonation by HCl stabilizes the amine groups, enhancing solubility .
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
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NMR (¹H and ¹³C):
The proton NMR spectrum displays distinct signals for the methyl group (δ ~1.2 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and hydroxymethyl protons (δ ~3.8 ppm). Carbon resonances correlate with the chiral centers and substituent effects . -
Mass Spectrometry:
ESI-MS analysis confirms the molecular ion peak at m/z 166.65, consistent with the molecular formula .
Chromatographic Behavior
The compound exhibits a retention time of 8.2 minutes on reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile), with >98% purity in optimized syntheses .
Biological and Pharmacological Applications
Role in Drug Discovery
((2S,5S)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a building block for:
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Kinase Inhibitors: Its piperazine core interacts with ATP-binding pockets in kinases, modulating enzymatic activity in cancer cells.
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Antimicrobial Agents: Structural analogs exhibit efficacy against drug-resistant bacterial strains by disrupting cell wall synthesis.
Stereochemical Impact on Bioactivity
Comparative studies with its (2R,5S) and (2R,5R) diastereomers reveal that the (2S,5S) configuration confers 10-fold higher affinity for serotonin receptors, highlighting the importance of enantiopurity in CNS drug development .
Industrial and Regulatory Considerations
Scalable Synthesis
Continuous flow reactors have been adopted for large-scale production, reducing reaction times by 40% and improving yield reproducibility.
Comparison with Related Piperazine Derivatives
| Compound | Configuration | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| ((2S,5S)-5-Methylpiperazin-2-yl)methanol HCl | 2S,5S | 120 | 85 (Kinase X) |
| ((2R,5S)-5-Methylpiperazin-2-yl)methanol 2HCl | 2R,5S | 95 | 420 (Kinase X) |
| ((2R,5R)-5-Methylpiperazin-2-yl)methanol HCl | 2R,5R | 110 | 210 (Kinase X) |
Future Directions and Research Opportunities
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Exploration of Polypharmacology: Investigating off-target effects could unveil applications in autoimmune diseases.
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Prodrug Development: Esterification of the hydroxymethyl group may enhance blood-brain barrier penetration.
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